N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C29H35N5O2 and its molecular weight is 485.632. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activity
A study on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share structural similarities with the compound , revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM, indicating their potential as potent anti-tubercular agents. Additionally, docking studies suggested their suitability for further development due to favorable molecular interactions (Srinivasarao et al., 2020).
Antiviral Activity Against Influenza
Another study explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating remarkable antiavian influenza virus activity. Among the synthesized compounds, several showed significant antiviral activities against the H5N1 subtype of the influenza A virus, with viral reduction in the range of 85–65%. This research highlights the potential of benzamide-based compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Antimycobacterial Agents
A study focused on N-(pyrazin-2-yl)benzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides for their in vitro antimycobacterial activity. The results showed that most N-pyrazinylbenzamides possessed lower or no activity against Mycobacterium tuberculosis compared to their counterparts but tended to have lower cytotoxicity and better selectivity, highlighting the importance of structural modifications in enhancing biological activity and safety (Zítko et al., 2018).
Synthetic Methodologies
Research into the synthesis of pyrazole, triazole, triazine, and triazepine derivatives from N,N′-Diphenylpiperidine-1-carbohydrazonamide illustrates the versatile applications of similar compounds in creating a variety of heterocyclic compounds with potential therapeutic applications. This demonstrates the importance of synthetic strategies in expanding the chemical space of benzamide derivatives for various biological activities (Omran, Amer, & Khodairy, 2006).
Hybrid and Bioactive Cocrystals
A study on the hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids, using computational simulations, explored the noncovalent interactions and potential applications of these cocrystals. The research indicated that these cocrystals might exhibit inhibitory activity against mycobacterium tuberculosis, suggesting their use as new anti-TB drugs. Additionally, the cocrystals showed good light harvesting efficiency, indicating potential applications in photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O2/c1-22-11-19-34(20-12-22)27-29(31-16-15-30-27)36-26-9-7-24(8-10-26)28(35)32-25-13-17-33(18-14-25)21-23-5-3-2-4-6-23/h2-10,15-16,22,25H,11-14,17-21H2,1H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQHSSRWREJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.